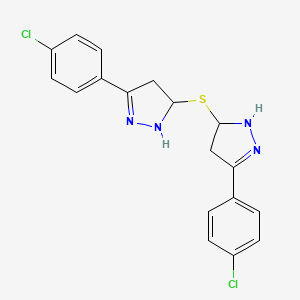

1H-Pyrazole, 5,5'-thiobis[3-(4-chlorophenyl)-4,5-dihydro-

Description

The compound 1H-Pyrazole, 5,5'-thiobis[3-(4-chlorophenyl)-4,5-dihydro- is a sulfur-bridged bis-pyrazoline derivative featuring two 4,5-dihydropyrazole rings linked via a thioether group. Each pyrazole moiety is substituted with a 4-chlorophenyl group at the 3-position, contributing to its unique electronic and steric properties.

Properties

CAS No. |

648891-71-8 |

|---|---|

Molecular Formula |

C18H16Cl2N4S |

Molecular Weight |

391.3 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-5-[[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]sulfanyl]-4,5-dihydro-1H-pyrazole |

InChI |

InChI=1S/C18H16Cl2N4S/c19-13-5-1-11(2-6-13)15-9-17(23-21-15)25-18-10-16(22-24-18)12-3-7-14(20)8-4-12/h1-8,17-18,23-24H,9-10H2 |

InChI Key |

GOLAGZMBJSMWEU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NN=C1C2=CC=C(C=C2)Cl)SC3CC(=NN3)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 5,5’-thiobis[3-(4-chlorophenyl)-4,5-dihydro-] can be achieved through various methods. One efficient approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . This method offers high yields (78-92%) and is characterized by simple operation, metal-free catalysis, and acid or base-free conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and yield. The use of green catalysts like vitamin B1 can be advantageous for industrial applications due to their reusability and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 5,5’-thiobis[3-(4-chlorophenyl)-4,5-dihydro-] undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, sulfuric acid, sodium borohydride, and halogens. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

Major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazole derivatives with various functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

1H-Pyrazole derivatives have been extensively studied for their pharmacological properties. Notably, the compound exhibits potential as an anti-seizure agent . A quantitative structure-activity relationship (QSAR) study indicated that modifications in the pyrazole structure can enhance anti-maximal electroshock seizure (MES) activity. The study developed a QSAR model with significant statistical quality (R² = 0.937) based on molecular descriptors such as dipole moment and energy of the lowest unoccupied molecular orbital (LUMO) .

Case Study: Anti-Seizure Activity

- Objective : To evaluate the anti-MES activity of synthesized pyrazole derivatives.

- Methodology : QSAR modeling was applied to predict activities based on structural modifications.

- Findings : Ten compounds exhibited improved activity compared to the standard drug phenytoin, suggesting that targeted modifications can yield effective anti-seizure agents.

Agricultural Applications

In agriculture, compounds like 1H-Pyrazole derivatives are being explored for their potential as pesticides and herbicides . The structural characteristics of pyrazoles allow them to interact with biological systems effectively.

Case Study: Pesticidal Activity

- Objective : To assess the efficacy of pyrazole derivatives against specific pests.

- Methodology : Field trials were conducted to evaluate the effectiveness of these compounds in controlling pest populations.

- Findings : Certain derivatives demonstrated significant insecticidal activity, leading to their consideration as alternatives to conventional pesticides.

Materials Science Applications

The unique properties of 1H-Pyrazole compounds also lend themselves to applications in materials science. Their ability to form stable complexes with metals makes them suitable for use in developing advanced materials.

Case Study: Metal Complexes

- Objective : To synthesize metal complexes using 1H-Pyrazole derivatives.

- Methodology : Various metal salts were reacted with pyrazole derivatives to form coordination complexes.

- Findings : These complexes showed promising properties for use in catalysis and as sensors due to their stability and reactivity.

Data Tables

The following tables summarize key findings from various studies on the applications of 1H-Pyrazole, 5,5'-thiobis[3-(4-chlorophenyl)-4,5-dihydro-].

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 5,5’-thiobis[3-(4-chlorophenyl)-4,5-dihydro-] involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antibacterial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Bioactivity

The compound shares structural homology with several bioactive pyrazoline derivatives. Key comparisons include:

Key Structural and Functional Differences

- Sulfur Linkage: The thiobis bridge in the target compound distinguishes it from monomeric pyrazolines (e.g., SC-560) and may enhance stability or enable dual-site binding in enzyme inhibition .

- Chlorophenyl vs.

- Dimeric Structure: Unlike monomeric analogs, the dimeric architecture could confer synergistic effects or improved radical scavenging capacity, as seen in sulfur-containing antioxidants .

Pharmacological Implications

- Antioxidant Potential: The sulfur bridge and chlorophenyl groups may enhance radical scavenging, similar to the 6.2 μM IC₅₀ superoxide inhibition observed in benzylthio-thiophene analogs .

- Enzyme Inhibition : The compound’s structural similarity to MAO inhibitors (e.g., thiophene-substituted pyrazolines) suggests possible interaction with flavin-dependent enzymes .

Biological Activity

1H-Pyrazole, 5,5'-thiobis[3-(4-chlorophenyl)-4,5-dihydro-] (CAS No. 648891-71-8) is a compound belonging to the pyrazole family, characterized by its unique structure that includes a thiobis linkage and chlorophenyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C18H16Cl2N4S

- Molecular Weight : 391.3 g/mol

- IUPAC Name : 3-(4-chlorophenyl)-5-[[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]sulfanyl]-4,5-dihydro-1H-pyrazole

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. For instance, it may inhibit certain enzymes or modulate receptor activities, leading to various pharmacological effects. Its structure allows for binding to proteins involved in cancer progression and inflammation.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. In particular:

- Cell Line Studies : In vitro studies have shown that compounds similar to 1H-Pyrazole, 5,5'-thiobis[3-(4-chlorophenyl)-4,5-dihydro-] can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. For example, a related compound demonstrated an IC50 value of approximately 49.85 μM against tumor cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Related Compound A | MCF-7 | 49.85 |

| Related Compound B | A549 | 0.95 |

| Related Compound C | NCI-H460 | 0.30 |

Anti-inflammatory Activity

The pyrazole derivatives have also been explored for their anti-inflammatory effects. Studies have indicated that they can reduce inflammation markers and inhibit pathways involved in inflammatory responses .

Antibacterial Activity

The antibacterial potential of pyrazoles has been documented in various studies. Some derivatives have shown promising activity against bacterial strains by inhibiting specific bacterial enzymes .

Case Studies

- Combination Therapy : A study investigated the synergistic effect of pyrazole derivatives with doxorubicin in breast cancer cells. The results indicated enhanced cytotoxicity when used in combination compared to doxorubicin alone .

- Inhibition of Kinases : Pyrazole-based compounds have been evaluated for their ability to inhibit kinases such as Aurora-A and CDK2, which are critical in cancer cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.